

The Desglycinated Metabolite FPL 12495: A Key Player in the Neuropharmacology of Remacemide

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Compound of Interest

Compound Name: *Remacemide*

Cat. No.: *B164367*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide, an anticonvulsant and neuroprotective agent, undergoes significant metabolism in vivo to produce a range of derivatives. Among these, the desglycinated metabolite, FPL 12495, has emerged as a principal contributor to the parent drug's pharmacological activity. This technical guide provides a comprehensive overview of the role of FPL 12495, focusing on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. FPL 12495 exhibits a dual mechanism of action, functioning as a potent uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a blocker of voltage-gated sodium channels. This guide synthesizes available data to offer a detailed understanding of FPL 12495's contribution to the therapeutic potential of **remacemide**, providing a valuable resource for professionals in the field of neuropharmacology and drug development.

Introduction

Remacemide hydrochloride is an orally active neuroprotective agent that has been investigated for the treatment of epilepsy and other neurological disorders.[1] Early research indicated that while **remacemide** itself has activity, its primary active metabolite, FPL 12495, is significantly more potent.[1] FPL 12495 is formed through a desglycination reaction, a key

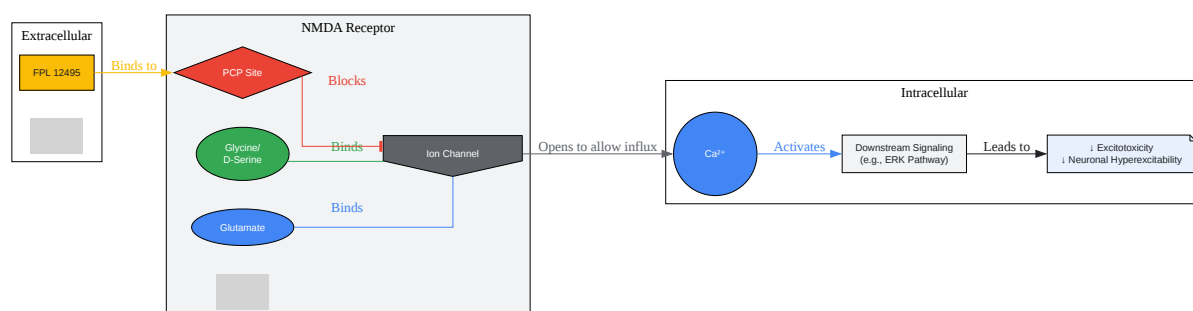
metabolic conversion that potentiates the pharmacological effects of the parent compound.^[1] This guide will delve into the specific roles and characteristics of FPL 12495, providing a technical framework for understanding its importance in the context of **remacemide**'s overall therapeutic profile.

Mechanism of Action

FPL 12495 exerts its neuroprotective and anticonvulsant effects through a dual mechanism of action, targeting two critical components of neuronal excitability: the NMDA receptor and voltage-gated sodium channels.

Uncompetitive NMDA Receptor Antagonism

FPL 12495 acts as a potent uncompetitive antagonist of the NMDA receptor.^{[2][3]} This means that it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically occluding the open channel, FPL 12495 prevents the influx of Ca^{2+} ions, a key event in excitotoxicity and neuronal hyperexcitability. This action is considered to be the primary mechanism behind its neuroprotective properties.

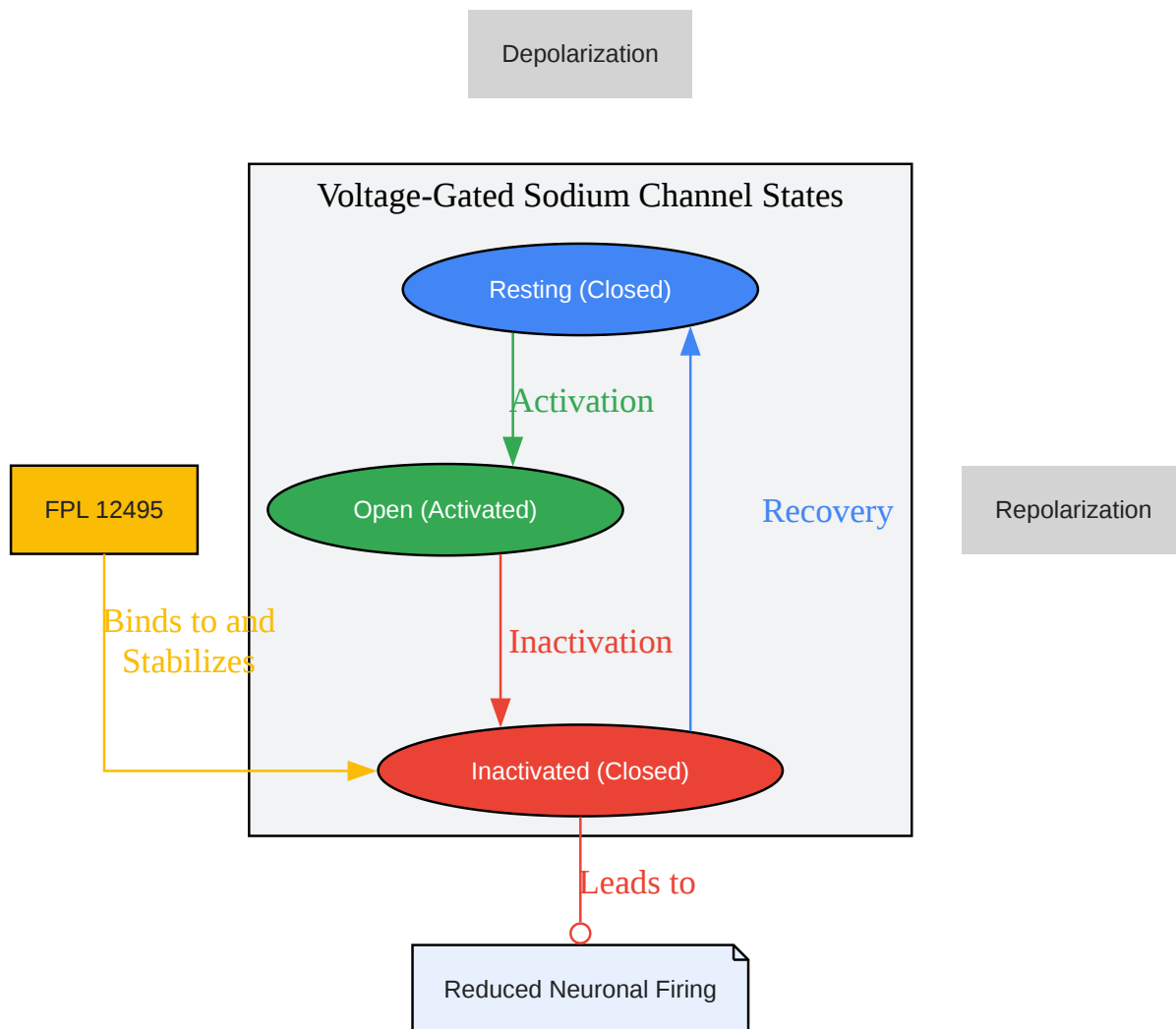


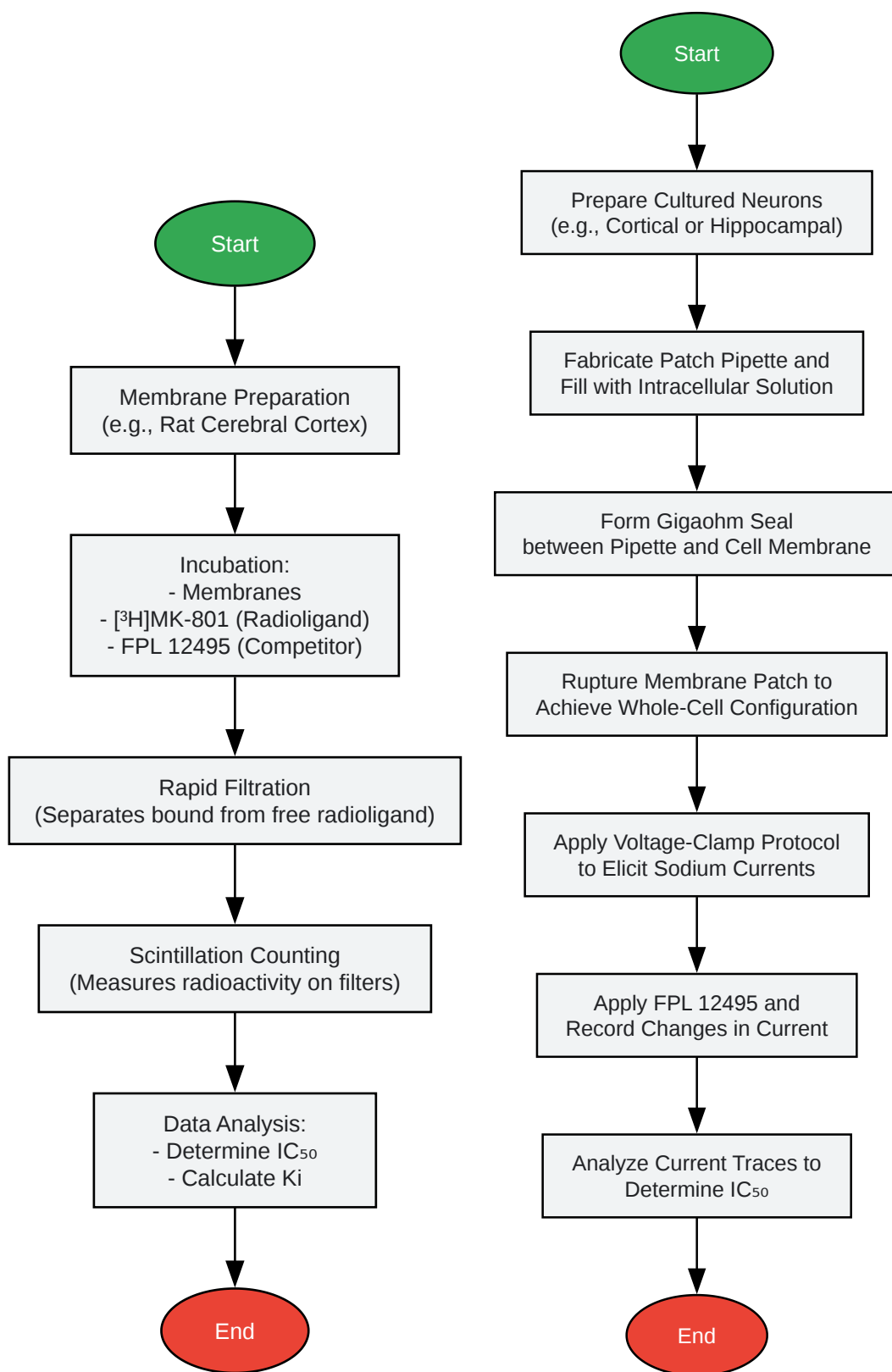
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Caption: Mechanism of FPL 12495 as an uncompetitive NMDA receptor antagonist.

Voltage-Gated Sodium Channel Blockade

In addition to its effects on the NMDA receptor, FPL 12495 also blocks voltage-gated sodium channels. This action contributes to its anticonvulsant properties by reducing the rapid and repetitive firing of neurons that is characteristic of seizure activity. By binding to the sodium channel, FPL 12495 stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization.





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